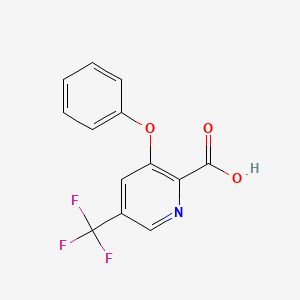

3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid

Vue d'ensemble

Description

3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid is a versatile chemical compound known for its unique structural properties. It features a phenoxy group, a trifluoromethyl group, and a pyridine ring, making it a valuable intermediate in various chemical syntheses. This compound is widely used in pharmaceuticals, agrochemicals, and material science due to its diverse applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid typically involves the reaction of 3-Phenoxy-5-trifluoromethyl-pyridine with a carboxylating agent under controlled conditions. One common method includes the use of carbon dioxide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Agricultural Applications

Herbicidal Properties

This compound has been identified as an effective herbicide. Research indicates that it can selectively control noxious weeds without causing phytotoxicity to crops such as soybean, corn, and wheat. The mechanism involves its ability to disrupt the growth of target plants while maintaining safety for desirable species. Its application can be done through foliage or soil treatment, making it versatile for different agricultural practices .

Formulation and Effectiveness

The herbicidal compositions containing this compound are often mixed with various adjuvants to enhance efficacy. Studies have shown that formulations including 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid can achieve high levels of weed control, particularly in paddy fields and orchards .

Medicinal Chemistry

Biological Activity

The trifluoromethyl group present in the compound enhances its lipophilicity, which is crucial for increasing membrane permeability and bioavailability. This has led to investigations into its potential as an antimicrobial and anticancer agent. For instance, derivatives of this compound have shown promising results against various cancer cell lines, indicating its potential role in cancer therapy .

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, it was found to inhibit cell proliferation significantly across multiple cancer cell lines. The IC50 values ranged from 20 to 30 µM, demonstrating notable effectiveness.

Coordination Chemistry

Metal Complexes

Recent studies have explored the coordination of this compound with metal ions such as zinc. The formation of metal complexes has been shown to enhance biological activity through improved binding interactions with biomolecules like bovine serum albumin and DNA. Such complexes exhibit unique structural characteristics that influence their biological efficacy .

| Complex Type | Binding Interaction | Biological Target | Binding Constant (L mol) |

|---|---|---|---|

| N,O Chelated | Strong | BSA | |

| Monodentate | Moderate | CT-DNA | Not specified |

Summary of Findings

The applications of this compound span several domains:

- Agriculture: Effective herbicide with selective action against weeds.

- Medicinal Chemistry: Potential anticancer and antimicrobial agent with significant biological activity.

- Coordination Chemistry: Formation of metal complexes enhances binding properties and biological interactions.

Mécanisme D'action

The mechanism of action of 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid depends on its application. In pharmaceuticals, it often acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(Trifluoromethyl)pyridine-2-carboxylic acid

- 2-(Trifluoromethyl)pyridine-3-carboxylic acid

- 3-Phenoxy-5-trifluoromethyl-pyridine-2-carbonitrile

Uniqueness

3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid is unique due to the presence of both a phenoxy group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Activité Biologique

3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, biochemical interactions, and implications for drug development, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group. This group enhances the compound's interaction with various enzymes and proteins, leading to significant effects on metabolic pathways.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can alter the flux of metabolites and affect cellular functions.

- Binding Affinity : The trifluoromethyl group facilitates hydrogen bonding interactions with proteins, increasing the drug's potency compared to non-fluorinated analogs .

The compound exhibits a range of biochemical properties that influence its biological activity:

- Cellular Effects : It modulates cell signaling pathways and gene expression, impacting processes such as cell growth and differentiation. For instance, alterations in gene expression related to metabolic enzymes have been observed.

- Metabolic Pathways : this compound interacts with enzymes regulating glycolysis and other metabolic pathways, potentially leading to changes in glucose metabolism.

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary significantly over time and with different dosages:

- Temporal Effects : Long-term exposure studies show that the compound can lead to lasting changes in cellular function, including sustained alterations in gene expression.

- Dosage Dependency : Lower doses may enhance metabolic activity, while higher doses can induce toxicity or disrupt cellular processes. This dosage-dependent behavior is crucial for determining safe application levels in therapeutic contexts.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited anticancer effects against various cancer cell lines, including PC3 and A549. The observed IC50 values suggest moderate potency compared to established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibition rates against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-phenoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)8-6-10(11(12(18)19)17-7-8)20-9-4-2-1-3-5-9/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTIMAFHFTWUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.